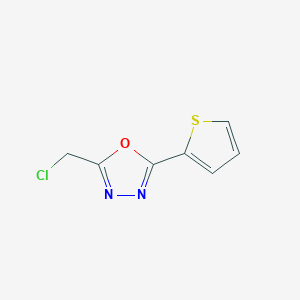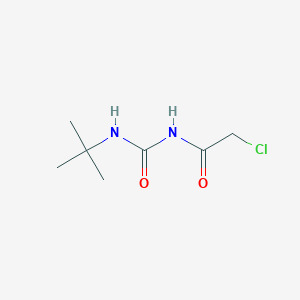
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a chemical compound with the CAS Number: 727374-87-0 . It has a molecular weight of 200.65 .
Molecular Structure Analysis
The InChI code for 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is 1S/C7H5ClN2OS/c8-4-6-9-10-7(11-6)5-2-1-3-12-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a solid compound with a molecular weight of 200.65 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Antibacterial and Thermal Properties
- Antibacterial Activity: Compounds including 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole have shown potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Arora et al., 2012).
- Thermal Stability: The thermal properties of these compounds have been analyzed through thermal gravimetric (TG) and differential scanning calorimetry (DSC) analysis, revealing insights into their stability and degradation kinetics (Arora et al., 2012).
Insecticidal Applications
- Synthesis for Insecticidal Use: A study from 1972 outlined methods for converting chloromethyl derivatives into insecticidal thiophosphates and dithiophosphates (Rufenacht, 1972).
Optoelectronic Applications
- Optoelectronic Properties: Recent research explored the optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives, including studies on their absorption and emission spectra, dipole moments, and energy levels, suggesting potential for use in OLEDs, solar cells, chemosensors, and explosive detection (Thippeswamy et al., 2021).
Cancer Research
- Cytotoxic Evaluation: A study on novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety showed certain compounds having significant cytotoxic effects against cancer cell lines (Adimule et al., 2014).
Fluorescence Resonance Energy Transfer (FRET)
- FRET Studies: Studies on the novel green light emitting 1,3,4-oxadiazole derivatives reveal their potential for FRET with quantum dots, indicating applications in optoelectronic devices [(Pujar et al., 2017)](https://consensus.app/papers/synthesis-photophysics-novel-light-emitting-pujar/bcca05499c5157c6b81451b6d79ad88e/?utm_source=chatgpt).
Photovoltaic Applications
- Low-Bandgap Polymers: The introduction of electron-deficient heterocycle 1,3,4-oxadiazole to thieno[3,4-b]thiophene resulted in polymers with low-bandgap, useful in photovoltaic applications. This demonstrates how modifying molecular structure can impact electronic properties for solar energy applications (Zhu et al., 2015).
Sensing Applications
- Chemosensor Development: A derivative of 1,3,4-oxadiazole has been identified as a selective chemosensor for detecting metal ions like Fe2+, Ni2+, and Cu2+, showcasing its potential in environmental and industrial applications (Naik et al., 2021).
Antimalarial Research
- Antimalarial Properties: Research on 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles indicated their effectiveness against Plasmodium berghei in mice, suggesting potential use as antimalarial agents (Hutt et al., 1970).
Aniline Sensing
- Aniline Detection: Novel thiophene substituted 1,3,4-oxadiazoles have been evaluated for aniline sensing, important in environmental monitoring for detecting pollutants (Naik et al., 2018).
Direcciones Futuras
Thiophene derivatives, like 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, have shown a wide range of therapeutic properties, attracting great interest in both industry and academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
Propiedades
IUPAC Name |
2-(chloromethyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-4-6-9-10-7(11-6)5-2-1-3-12-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJUUMCXMOJMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368517 | |
| Record name | 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
727374-87-0 | |
| Record name | 2-(Chloromethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727374-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)


![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)


![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)
![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)